molecular formula C12H13NO2 B115957 3-Ethoxy-4-phenyl-5-methylisoxazole CAS No. 146197-26-4

3-Ethoxy-4-phenyl-5-methylisoxazole

Cat. No. B115957
CAS RN: 146197-26-4
M. Wt: 203.24 g/mol
InChI Key: NECKEUOMTKFPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-phenyl-5-methylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-phenyl-5-methylisoxazole is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 and nitric oxide synthase, which are enzymes involved in the production of inflammatory mediators. Additionally, 3-Ethoxy-4-phenyl-5-methylisoxazole has been shown to modulate the activity of various neurotransmitter receptors, including GABA and glutamate receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethoxy-4-phenyl-5-methylisoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the production of inflammatory mediators, which may help to alleviate inflammation and pain. In biochemistry, 3-Ethoxy-4-phenyl-5-methylisoxazole has been shown to modulate the activity of various enzymes, which may have implications for the treatment of various diseases. In pharmacology, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethoxy-4-phenyl-5-methylisoxazole in laboratory experiments include its high purity and yield, as well as its diverse range of potential applications. However, there are also limitations to using this compound in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-Ethoxy-4-phenyl-5-methylisoxazole. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-4-phenyl-5-methylisoxazole and its potential for modulating various cellular signaling pathways.

Synthesis Methods

The synthesis of 3-Ethoxy-4-phenyl-5-methylisoxazole involves the reaction of ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The reaction mixture is then refluxed for several hours, after which the product is obtained through filtration and recrystallization. This synthesis method has been optimized to yield high purity and high yield of 3-Ethoxy-4-phenyl-5-methylisoxazole.

Scientific Research Applications

3-Ethoxy-4-phenyl-5-methylisoxazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In biochemistry, 3-Ethoxy-4-phenyl-5-methylisoxazole has been studied for its ability to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase. In pharmacology, this compound has been investigated for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release.

properties

CAS RN

146197-26-4

Product Name

3-Ethoxy-4-phenyl-5-methylisoxazole

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethoxy-5-methyl-4-phenyl-1,2-oxazole

InChI

InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

NECKEUOMTKFPGD-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C2=CC=CC=C2)C

Canonical SMILES

CCOC1=NOC(=C1C2=CC=CC=C2)C

synonyms

Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI)

Origin of Product

United States

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